2-(1-Tert-butoxycarbonyl-5-methyl-3-piperidyl)acetic acid
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Overview
Description
Synthesis Analysis
The asymmetric syntheses of derivatives closely related to 2-(1-Tert-butoxycarbonyl-5-methyl-3-piperidyl)acetic acid, such as (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid, have been reported. These syntheses typically start from readily available amino acids like L-aspartic acid, employing strategies like tribenzylation, alkylation, hydroboration, and reductive amination to construct the piperidine scaffold with the desired stereochemistry (Xue et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds, such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, has been elucidated through crystallographic studies. These analyses provide insights into the bond lengths, angles, and overall geometry of the molecule, contributing to a deeper understanding of its reactivity and properties (Mamat et al., 2012).
Scientific Research Applications
Asymmetric Synthesis
- Asymmetric Synthesis of Piperidine Derivatives: The compound plays a role in the asymmetric synthesis of piperidine derivatives, such as (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid. These syntheses are important for creating enantiomerically pure compounds used in various pharmaceutical applications (Xue et al., 2002).
Chemical Transformations
- Formation of Piperazine-2,5-diones: The compound is used in the Ugi reaction, leading to piperazine-2,5-diones after deprotection. These transformations contribute to the field of organic chemistry, particularly in the synthesis of complex molecules (Nikulnikov et al., 2010).
- Quantitative Cleavage Studies: It's used in studies for the quantitative cleavage of N-blocked amino acids and peptides, contributing to the understanding of chemical processes in peptide synthesis (Ehrlich-Rogozinski, 1974).
Synthesis of Complex Molecules
- Synthesis of Diaminopentanoic Acid: It's utilized in the synthesis of complex molecules like diaminopentanoic acid, which are key intermediates in peptide and protein synthesis (Maity & Strömberg, 2014).
Polymerization Studies
- Amino Acid-Based Polyacetylenes: The compound is involved in the synthesis of amino acid-derived acetylene monomers, contributing to the development of novel polymers and materials (Gao et al., 2003).
Safety and Hazards
Mechanism of Action
PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation by the proteasome. This approach allows for the selective degradation of disease-causing proteins .
The compound’s tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amines . It’s possible that this compound could be used as a building block in the synthesis of more complex molecules .
properties
IUPAC Name |
2-[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9-5-10(6-11(15)16)8-14(7-9)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTISQBBXTBCVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OC(C)(C)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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